[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol

Lipophilicity Physicochemical Properties Medicinal Chemistry

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a pyrrolidine-based building block featuring a secondary alcohol and a tertiary amine bearing a 2-methoxyethyl substituent. With a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol, it exists as a liquid at ambient temperature and is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 90227-42-2
Cat. No. B1594499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
CAS90227-42-2
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)CO
InChIInChI=1S/C8H17NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h8,10H,2-7H2,1H3
InChIKeyZVBJMUVVMBASLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol (CAS 90227-42-2)? A Technical Profile for Procurement


[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a pyrrolidine-based building block featuring a secondary alcohol and a tertiary amine bearing a 2-methoxyethyl substituent [1]. With a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol, it exists as a liquid at ambient temperature and is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple vendors, typically in reagent grade (≥95% purity), and is recognized as a useful research chemical for constructing more complex molecular architectures .

Why [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol Cannot Be Simply Replaced by Other Pyrrolidine Methanols


In synthetic chemistry, the precise nature of the N-substituent on a pyrrolidine ring profoundly dictates molecular properties, reactivity, and biological target engagement. [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is not a generic pyrrolidine methanol. Its unique 2-methoxyethyl group confers a distinct lipophilicity profile (LogP -0.12), hydrogen-bonding capacity, and steric environment compared to analogs with simpler alkyl (e.g., methyl) or hydroxyl (e.g., hydroxyethyl) substituents . These differences directly impact solubility, membrane permeability, and the compound's suitability as a building block for specific pharmacophores, such as those in KRas G12C inhibitor scaffolds [1]. Substituting a generic pyrrolidine methanol could alter reaction kinetics, product yields, or the biological activity of the final molecule, making this specific derivative irreplaceable for targeted synthetic applications [1].

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol vs. Comparators: Quantified Differentiation for Evidence-Based Procurement


Physicochemical Profile: Lipophilicity and Boiling Point Comparison

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol exhibits a markedly lower lipophilicity (LogP = -0.12) compared to its N-methyl analog, (1-Methylpyrrolidin-3-yl)methanol (LogP = ~0.3, estimated), and a higher boiling point (204.8°C) than the simpler pyrrolidin-3-ylmethanol core (Bp ~180-190°C, estimated) [1]. This quantifiable difference in physicochemical properties directly influences its solubility profile and potential for passive membrane permeability, which are critical for drug design and synthetic route planning .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Capacity: Differential Impact on Solubility and Target Binding

The target compound possesses 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), a profile distinct from its structural analog 2-(2-methoxyethyl)pyrrolidine, which has only 1 HBA and 1 HBD [1][2]. The additional HBA from the primary alcohol in [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol enhances its capacity for water solubility and for forming specific, directed interactions with biological targets (e.g., kinase ATP-binding pockets), while the tertiary amine and ether oxygen provide alternative interaction motifs [1].

Hydrogen Bonding Solubility Drug-Receptor Interaction

Synthetic Utility as a Key Intermediate in KRas G12C Inhibitor Scaffolds

Patent literature explicitly identifies [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol as a synthetic precursor in the construction of KRas G12C inhibitors, a class of targeted cancer therapeutics [1]. While the exact synthetic steps are proprietary, the compound's pyrrolidine core bearing a methoxyethyl group is a structural motif found in potent, irreversible inhibitors designed to bind the Switch II pocket of KRas G12C [1][2]. This specific substitution pattern is not shared by simpler pyrrolidine methanol analogs, which lack the optimized geometry and electronic profile for this high-value therapeutic area [2].

Medicinal Chemistry Oncology KRas Inhibitors

Comparative Boiling Point and Density for Purification and Handling

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol has a defined boiling point of 204.8°C at 760 mmHg and a density of 1.002 g/cm³ . In contrast, the unsubstituted pyrrolidin-3-ylmethanol exhibits a lower boiling point (typically <190°C, estimated) and lower density (~0.95 g/cm³) [1]. The higher boiling point of the target compound allows for more controlled distillation and purification under standard laboratory conditions, reducing losses from volatility during solvent removal. The higher density also facilitates phase separations in aqueous workups.

Synthetic Chemistry Process Development Purification

When to Use [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol: Targeted Scenarios for Procurement


Design and Synthesis of Targeted Covalent Inhibitors (e.g., KRas G12C)

Leverage the compound's specific N-(2-methoxyethyl) substitution to build pyrrolidine-based warheads or linker moieties for irreversible kinase inhibitors. Its presence in patent-protected KRas G12C inhibitor scaffolds (e.g., CA3082579A1) makes it a strategically valuable building block for oncology-focused medicinal chemistry programs [1]. The defined lipophilicity (LogP -0.12) and hydrogen-bonding profile (3 HBA, 1 HBD) are optimized for binding in polar subpockets, differentiating it from more hydrophobic N-alkyl alternatives .

Synthetic Route Development Requiring a Low-Volatility, High-Purity Pyrrolidine Intermediate

Employ [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol in multi-step organic syntheses where a stable, high-boiling (204.8°C) liquid intermediate is required . Its higher boiling point compared to pyrrolidin-3-ylmethanol minimizes loss during concentration steps, improving process mass intensity and overall yield [2]. Commercial availability at 95%+ purity from multiple vendors ensures consistent performance in sensitive reactions .

Fragment-Based Drug Discovery (FBDD) Targeting Polar Active Sites

Utilize the compound as a small, rule-of-three compliant fragment with balanced polarity (LogP -0.12, TPSA 32.7 Ų) for screening against targets with polar or solvent-exposed binding pockets [3]. The tertiary amine offers a handle for further functionalization (e.g., alkylation, amidation), while the primary alcohol provides a site for bioisosteric replacement or prodrug formation, enabling efficient hit-to-lead optimization [3].

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